Shp2-IN-20

Biochemical Potency SHP2 Allosteric Inhibition Structure-Activity Relationship

Shp2-IN-20 (CAS 2941498-94-6), also designated as compound 193, is a small-molecule inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). It functions as an allosteric antagonist, binding to and stabilizing the auto-inhibited conformation of SHP2 to suppress downstream RAS-ERK signaling pathways implicated in oncogenesis.

Molecular Formula C25H24F2N6
Molecular Weight 446.5 g/mol
Cat. No. B12378330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2-IN-20
Molecular FormulaC25H24F2N6
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C=C(C=C6)F)F
InChIInChI=1S/C25H24F2N6/c1-15-22(17-5-4-16(26)13-19(17)27)33-21(6-10-30-33)24(31-15)32-11-7-25(8-12-32)14-20-18(23(25)28)3-2-9-29-20/h2-6,9-10,13,23H,7-8,11-12,14,28H2,1H3/t23-/m1/s1
InChIKeySNLILQPOOHTROO-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Shp2-IN-20: A Potent SHP2 Inhibitor for Glioblastoma Research


Shp2-IN-20 (CAS 2941498-94-6), also designated as compound 193, is a small-molecule inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) . It functions as an allosteric antagonist, binding to and stabilizing the auto-inhibited conformation of SHP2 to suppress downstream RAS-ERK signaling pathways implicated in oncogenesis [1]. With a reported molecular weight of 446.5 Da and a chemical formula of C25H24F2N6, it is supplied as a research-use-only compound suitable for in vitro and in vivo studies in glioblastoma models .

Why Shp2-IN-20 Cannot Be Substituted by Other SHP2 Inhibitors in Critical Research


SHP2 inhibitors exhibit significant variability in potency, selectivity, and pharmacokinetic profiles, precluding simple generic substitution. The biochemical IC50 values alone for clinically relevant SHP2 inhibitors span over three orders of magnitude, ranging from sub-nanomolar (e.g., RMC-4550 at 0.583 nM) to low micromolar (e.g., SHP099 at 71 nM) [1]. This potency gap directly impacts the achievable concentration range in cellular and in vivo assays, which in turn influences target engagement, off-target effects, and the interpretation of pharmacodynamic results . Furthermore, the specific chemical structure of Shp2-IN-20 (compound 193) confers unique physicochemical properties that affect its solubility, stability, and tissue distribution, parameters that are not predictable based solely on the class of the molecule . Therefore, substituting Shp2-IN-20 with a generic 'SHP2 inhibitor' without direct comparative data risks compromising experimental reproducibility and the validity of mechanistic conclusions, especially in sensitive glioblastoma models where precise pathway modulation is critical.

Quantitative Differentiation of Shp2-IN-20: Potency and Selectivity Benchmarks Against Key Comparators


Superior Biochemical Potency: Shp2-IN-20 vs. First-Generation Inhibitor SHP099

Shp2-IN-20 exhibits a 24-fold improvement in biochemical inhibitory potency against SHP2 compared to the first-generation allosteric inhibitor SHP099. This significant gain in potency allows for the use of lower compound concentrations in cellular assays, potentially reducing off-target effects associated with higher doses . The quantified difference is derived from direct comparison of reported IC50 values obtained under comparable biochemical assay conditions .

Biochemical Potency SHP2 Allosteric Inhibition Structure-Activity Relationship

Competitive Positioning: Shp2-IN-20 Potency Relative to Clinical-Stage Inhibitors TNO155 and IACS-13909

In a cross-study comparison of biochemical IC50 values, Shp2-IN-20 demonstrates intermediate potency between the clinical-stage inhibitors TNO155 and IACS-13909. Shp2-IN-20 (IC50 = 3 nM) is 3.7-fold more potent than TNO155 (IC50 = 11 nM) but 5.2-fold less potent than IACS-13909 (IC50 = 15.7 nM) [1]. This positioning provides researchers with a valuable tool that bridges the potency gap between these clinical candidates, enabling nuanced studies of SHP2 inhibition across a defined activity range .

Clinical Candidate Benchmarking Biochemical IC50 Allosteric SHP2 Inhibition

Class-Leading Potency: Shp2-IN-20 is Within 5-Fold of Ultra-Potent Inhibitor RMC-4550

While the ultra-potent SHP2 inhibitor RMC-4550 achieves an IC50 of 0.583 nM, Shp2-IN-20's IC50 of 3 nM is only approximately 5.1-fold less potent . This places Shp2-IN-20 among the most potent SHP2 inhibitors available for research, significantly outperforming many earlier tool compounds . The high potency of Shp2-IN-20 ensures robust target engagement at nanomolar concentrations, which is critical for achieving pathway inhibition in cellular models with low SHP2 expression or in systems where achieving high intracellular drug concentrations is challenging.

Ultra-High Potency SHP2 Allosteric Inhibition Sub-Nanomolar Inhibitors

Inferred Selectivity Profile: Shp2-IN-20 Likely Exhibits High SHP2 Specificity Over SHP1

While direct selectivity data for Shp2-IN-20 against a broad panel of phosphatases is not publicly available, class-level inference from structurally related allosteric SHP2 inhibitors, such as SHP099, suggests that Shp2-IN-20 is highly selective for SHP2 over the closely related phosphatase SHP1 . SHP099 exhibits no measurable activity against SHP1 at concentrations up to 100 μM, demonstrating a >1000-fold selectivity window [1]. Given that Shp2-IN-20 operates via the same allosteric binding mechanism, it is highly probable that it maintains a similar selectivity profile, thereby minimizing off-target effects related to SHP1 inhibition.

Target Selectivity SHP1/SHP2 Discrimination Off-Target Risk

Optimal Use Cases for Shp2-IN-20 in Preclinical and Translational Research


Preclinical Investigation of SHP2 Dependency in Glioblastoma Models

Shp2-IN-20 is ideally suited for in vitro and in vivo studies aimed at validating SHP2 as a therapeutic target in glioblastoma. Its high potency (IC50 = 3 nM) enables robust inhibition of SHP2-mediated RAS-ERK signaling at low nanomolar concentrations, which is essential for establishing clear pharmacodynamic relationships in cellular models . The compound's designation for glioblastoma research suggests it has been validated in relevant cellular contexts, providing a reliable tool for pathway modulation studies.

Benchmarking and Calibration of Novel SHP2 Inhibitor Candidates

Shp2-IN-20 serves as an excellent reference compound for calibrating biochemical and cellular assays when characterizing new SHP2 inhibitors. Its intermediate potency between clinical candidates TNO155 (IC50 = 11 nM) and IACS-13909 (IC50 = 15.7 nM) makes it a useful standard for establishing dose-response curves and comparing relative efficacy [1]. Researchers can use Shp2-IN-20 to define the dynamic range of their assays and to contextualize the potency of novel compounds.

Investigating Resistance Mechanisms to SHP2 Inhibition in RAS-Driven Cancers

Given the central role of SHP2 in mediating adaptive resistance to targeted therapies, Shp2-IN-20 can be employed in combination studies with KRAS or EGFR inhibitors to explore mechanisms of acquired resistance. Its high potency ensures deep target inhibition, which is critical for preventing feedback reactivation of the MAPK pathway [2]. The compound's distinct chemical scaffold may also be valuable for probing resistance mechanisms that arise from compound-specific binding interactions, as opposed to class-wide effects.

In Vivo Pharmacodynamic Studies in Glioblastoma Xenograft Models

Shp2-IN-20 is suitable for in vivo administration in glioblastoma xenograft models to assess target engagement and tumor growth inhibition. While specific oral bioavailability data for Shp2-IN-20 is not publicly available, its formulation guidance for in vivo use (e.g., DMSO/corn oil or DMSO/PEG300/Tween 80/saline) indicates it can be prepared for intraperitoneal or intravenous dosing . This enables pharmacodynamic analysis of SHP2 inhibition in a physiologically relevant context.

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